molecular formula C12H11IO B8317474 2-(2-Iodoethoxy)naphthalene

2-(2-Iodoethoxy)naphthalene

Cat. No. B8317474
M. Wt: 298.12 g/mol
InChI Key: WMJWRFMPDURRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06518282B1

Procedure details

To a solution of 2-(2-naphthyloxy)ethyl 4-bromobenzenesulfonate (Preparation 10, 380 mg, 0.93 mmol) in acetone (5 mL) at room temperature was added sodium iodide (1.0 g, 6.66 mmol). The mixture was heated at 35° C. for 16 hours and then cooled. The residual precipitate was removed by filtration and the filtrate was concentrated in vacuo. The residue was partitioned between diethyl ether (20 mL) and water (20 mL). The two layers were separated and the organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to give the title compound (200 mg, 72%) as a pale yellow oil.
Name
2-(2-naphthyloxy)ethyl 4-bromobenzenesulfonate
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
BrC1C=CC(S(O[CH2:12][CH2:13][O:14][C:15]2[CH:24]=[CH:23][C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=2)(=O)=O)=CC=1.[I-:25].[Na+]>CC(C)=O>[I:25][CH2:12][CH2:13][O:14][C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=1 |f:1.2|

Inputs

Step One
Name
2-(2-naphthyloxy)ethyl 4-bromobenzenesulfonate
Quantity
380 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)OCCOC1=CC2=CC=CC=C2C=C1
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The residual precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between diethyl ether (20 mL) and water (20 mL)
CUSTOM
Type
CUSTOM
Details
The two layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ICCOC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.